molecular formula C10H12O3 B2358779 4-Methoxy-2,2-dimethyl-1,3-benzodioxole CAS No. 84209-97-2

4-Methoxy-2,2-dimethyl-1,3-benzodioxole

Cat. No.: B2358779
CAS No.: 84209-97-2
M. Wt: 180.203
InChI Key: KDXNAGRKBFINRV-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C10H12O3 It is a derivative of benzodioxole, featuring a methoxy group and two methyl groups attached to the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. One common method is the methylenation of catechols using halomethanes in the presence of a base . The reaction conditions often include the use of polar aprotic solvents and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Methoxy-2,2-dimethyl-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2,2-dimethyl-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-2,2-dimethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2)12-8-6-4-5-7(11-3)9(8)13-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXNAGRKBFINRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-methoxycatechol (25 g) was dissolved in benzene, mixed with dimethoxyacetal (35 ml) and a catalytic amount of tosylic acid, and then, heat-refluxed for 6 hours. The resultant was allowed to stand for cooling, alkalified by adding an aqueous sodium hydroxide solution, and extracted with ether. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over manganese sulfate, and evaporated under reduced pressure for removing the solvent. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=99/1) to give Compound IIbv-a (19.4 g, 60.5%) as a white solid.
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25 g
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reactant
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solvent
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[Compound]
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dimethoxyacetal
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35 mL
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Synthesis routes and methods II

Procedure details

3-Methoxycatechol (25 g) was dissolved in benzene, and dimethoxyacetal (35 ml) and a catalytic amount of p-toluenesulfonic acid were added thereto, followed by heating at reflux for 6 hours. After being allowed to stand for cooling, the mixture was adjusted to alkaline with an aqueous solution of sodium hydroxide, followed by extraction with ether. The organic layer was washed with a saturated saline and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=99/1) to give Compound IIbk-a (19.4 g, 60.5%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
dimethoxyacetal
Quantity
35 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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